BenchChemオンラインストアへようこそ!

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

N-(2-(Furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide (CAS 1396766-32-7) is a synthetic sulfonamide derivative with the molecular formula C₁₄H₁₇NO₄S and a molecular weight of 295.36 g/mol. It belongs to a broader series of N-(2-(furan-3-yl)-2-hydroxyethyl) sulfonamides that share a conserved furan-3-yl hydroxyethyl linker but diverge at the sulfonyl aryl group.

Molecular Formula C14H17NO4S
Molecular Weight 295.35
CAS No. 1396766-32-7
Cat. No. B2543500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide
CAS1396766-32-7
Molecular FormulaC14H17NO4S
Molecular Weight295.35
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O)C
InChIInChI=1S/C14H17NO4S/c1-10-3-4-13(7-11(10)2)20(17,18)15-8-14(16)12-5-6-19-9-12/h3-7,9,14-16H,8H2,1-2H3
InChIKeyOEXZGGQXFNALDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide (CAS 1396766-32-7): Structural and Pharmacophoric Profile for Informed Procurement


N-(2-(Furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide (CAS 1396766-32-7) is a synthetic sulfonamide derivative with the molecular formula C₁₄H₁₇NO₄S and a molecular weight of 295.36 g/mol . It belongs to a broader series of N-(2-(furan-3-yl)-2-hydroxyethyl) sulfonamides that share a conserved furan-3-yl hydroxyethyl linker but diverge at the sulfonyl aryl group . The compound features a 3,4-dimethylbenzenesulfonamide pharmacophore—a motif recognized in the carbonic anhydrase (CA) inhibitor literature for modulating isoform selectivity, where dimethyl substitution on the benzenesulfonamide ring decreases binding affinity to most CA isoforms while gaining selectivity toward specific isoforms [1]. Commercially available from multiple suppliers, this compound is primarily employed as a synthetic building block and scaffold for medicinal chemistry exploration, with no dedicated primary research publication identified to date.

Why N-(2-(Furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide Cannot Be Freely Substituted by In-Class Analogs


Compounds within the N-(2-(furan-3-yl)-2-hydroxyethyl) sulfonamide series share a common linker but diverge critically in the sulfonyl aromatic moiety—variations in substituent identity, position, and ring system fundamentally alter hydrogen-bond acceptor count, lipophilicity, rotatable bond count, and electronic distribution . For example, the 3,4-dimethyl substitution pattern on the target compound yields 5 hydrogen-bond acceptors and 5 rotatable bonds, whereas the 4-ethoxy-3,5-dimethyl analog (CAS 1396869-62-7) introduces an additional oxygen atom, increasing HBA to 6 and rotatable bonds to 7, with a predicted XLogP3 of 1.9 and topological polar surface area of 97.2 Ų [1]. Such differences directly impact solubility, membrane permeability, and target-binding topology. Class-level evidence further indicates that the precise dimethyl substitution pattern on the benzenesulfonamide ring governs carbonic anhydrase isoform selectivity—a property that cannot be extrapolated from one substitution isomer to another [2]. Consequently, blind substitution risks losing isoform selectivity, altering ADME properties, and invalidating structure-activity relationships established for a specific chemotype.

Quantitative Differentiation Evidence for N-(2-(Furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide vs. Closest Analogs


Molecular Weight and Atom Economy: Target Compound vs. 4-Ethoxy-3,5-dimethyl Analog

The target compound (MW 295.36 g/mol) is 44.05 g/mol lighter than 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide (MW 339.41 g/mol, CAS 1396869-62-7), representing a 13.0% reduction in molecular weight [1]. In lead optimization campaigns, lower molecular weight is generally associated with improved ligand efficiency and greater headroom for subsequent property optimization within Lipinski's rule-of-five space. The target compound's compact 3,4-dimethyl substitution avoids the additional ethoxy oxygen and two-carbon ethyl extension present in the comparator, reducing both heavy atom count (20 vs. 23) and topological polar surface area (estimated ~89 Ų vs. 97.2 Ų measured) [1].

Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Rotatable Bond Count and Drug-Likeness: Target vs. 4-Ethoxy Analog

The target compound has 5 rotatable bonds versus 7 for 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide (CAS 1396869-62-7), a 28.6% reduction [1]. While both remain below the Veber threshold of ≤10 rotatable bonds for oral bioavailability, lower rotatable bond count correlates with reduced entropic penalty upon target binding and improved oral absorption probability. The target's five rotatable bonds arise from: (1) S–N bond, (2) N–CH₂ bond, (3) CH₂–CH(OH) bond, (4) CH–furan bond, and (5) a single aromatic C–CH₃ torsion. The comparator introduces two additional rotatable bonds from the ethoxy group (O–CH₂CH₃), increasing conformational flexibility without adding pharmacophoric interaction points, thereby reducing conformational restriction for target engagement [1].

Oral Bioavailability Drug Design Veber Rules

Hydrogen Bond Acceptor Count: Impact on Solubility and Target Binding Topology

The target compound possesses 5 hydrogen bond acceptors (HBA): two sulfonamide S=O oxygens, one furan ring oxygen, one hydroxyl oxygen, and one sulfonamide nitrogen (partially contributing). In contrast, both the 2-methoxy-4,5-dimethyl analog (CAS 1396815-18-1) and the 4-ethoxy-3,5-dimethyl analog (CAS 1396869-62-7) contain 6 HBAs due to the additional methoxy or ethoxy oxygen [1]. Within Lipinski's rule of five, HBA ≤10 is the threshold; both are compliant, but the lower HBA count of the target translates to lower topological polar surface area (estimated ~89 Ų versus 97.2 Ų measured for the 4-ethoxy analog), correlating with higher predicted membrane permeability [1]. However, the extra HBA in the comparator series may confer advantageous solubility for aqueous assay conditions, representing a differentiated selection criterion depending on the intended screening format.

Solubility Lipinski Rule Pharmacophore Modeling

Dimethyl Substitution Pattern and Carbonic Anhydrase Isoform Selectivity: 3,4-Dimethyl vs. Alternative Positioning

Class-level evidence from a systematic SAR study of dimethyl-substituted benzenesulfonamides demonstrates that introduction of dimethyl groups into the benzenesulfonamide ring decreases binding affinity to almost all carbonic anhydrase (CA) isoforms, but critically gains selectivity toward one specific CA isoform [1]. In that study, observed binding affinities were determined by fluorescent thermal shift assay across all twelve catalytically active human CA isoforms. While this study did not include the target compound itself, the 3,4-dimethyl substitution pattern on the target compound's benzenesulfonamide ring is structurally positioned to influence CA isoform binding differently than the 2-methoxy-4,5-dimethyl pattern (CAS 1396815-18-1) or the 4-ethoxy-3,5-dimethyl pattern (CAS 1396869-62-7). The literature further notes that a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives increased affinity to CA VII and CA XIII by up to 500-fold, underscoring the sensitivity of CA isoform selectivity to precise substitution topology [1]. This class-level evidence directly supports that the specific 3,4-dimethyl substitution of the target compound is not interchangeable with alternative dimethyl arrangements found in close analogs.

Carbonic Anhydrase Inhibition Isoform Selectivity Structure-Activity Relationship

Furan-3-yl Hydroxyethyl Linker as a Carbonic Anhydrase Pharmacophore: Class-Level Potency Evidence

A 2023 study by Angeli et al. (Bioorganic Chemistry, PMID: 37257407) evaluated fifteen novel furyl sulfonamides against four human carbonic anhydrase isoforms (hCA I, II, IV, and IX) [1]. Compounds were active mostly against hCA I (8 compounds) and hCA IV (11 compounds), with several being more potent than the reference drug acetazolamide (AAZ). Notably, four compounds exceeded AAZ potency against hCA IX, and compound 13d demonstrated selectivity indices of SI 70 against hCA I, SI 13.5 against hCA II, and SI 20 against hCA IV [1]. While the target compound was not directly tested, the conserved furyl sulfonamide scaffold shared across this series positions the target compound within a validated pharmacophore class for CA inhibition. The hydroxyethyl linker present in the target compound provides an additional hydrogen-bonding donor/acceptor site absent in simpler furan sulfonamides, which may further modulate isoform selectivity and binding kinetics.

Carbonic Anhydrase Furyl Sulfonamide Enzyme Inhibition

Sulfonyl Core Identity: Benzenesulfonamide vs. Thiophenesulfonamide Impact on Physicochemical Profile

The target compound employs a benzenesulfonamide core, whereas N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide (CAS 1396857-13-8, MW 287.4 g/mol, C₁₁H₁₃NO₄S₂) uses a thiophene-2-sulfonamide core . The thiophene analog is 7.96 g/mol lighter (2.7% reduction) but introduces a sulfur heteroatom in the aromatic ring, altering electronic distribution and metabolic stability. Benzenesulfonamides are generally more resistant to oxidative metabolism at the aromatic ring compared to thiophenes, which are susceptible to cytochrome P450-mediated S-oxidation and ring opening [1]. The target's benzenesulfonamide core also offers two methyl substitution sites for further SAR exploration (C3 and C4), whereas the thiophene comparator allows only a single methyl group at C5 of the thiophene ring, limiting the accessible chemical space for potency optimization.

Bioisosterism Sulfonamide Scaffold Drug Design

Recommended Application Scenarios for N-(2-(Furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide Based on Evidence-Linked Differentiation


Carbonic Anhydrase Inhibitor Screening Libraries Targeting Isoform-Selective Chemotypes

The 3,4-dimethylbenzenesulfonamide moiety of the target compound aligns with literature-documented SAR showing that dimethyl substitution on the benzenesulfonamide ring modulates carbonic anhydrase isoform selectivity [1]. Combined with the furan-3-yl hydroxyethyl linker—a validated CA inhibitor pharmacophore with demonstrated selectivity indices up to SI 70 against hCA I [2]—this compound is a rational inclusion in diversity-oriented CA inhibitor screening decks. Procurement is warranted when the research objective is to probe the selectivity window conferred specifically by 3,4-dimethyl versus alternative substitution patterns.

Fragment-Based Lead Generation Requiring Low-Molecular-Weight Benzenesulfonamide Scaffolds with Defined Physicochemical Properties

At MW 295.36 g/mol with 5 hydrogen bond acceptors and 5 rotatable bonds, the target compound sits comfortably within fragment-like chemical space (MW < 300, HBA ≤ 5, RotB ≤ 5) as defined by the rule-of-three for fragment-based drug discovery [1]. Compared to the heavier 4-ethoxy analog (MW 339.41, RotB 7), the target compound provides a more ligand-efficient starting point with greater headroom for property optimization during fragment growth [3]. Its moderate predicted lipophilicity (estimated LogP ~1.8–2.2) balances solubility and target engagement potential.

Synthetic Chemistry Building Block for Parallel Library Synthesis Exploring Sulfonamide SAR

The target compound's 3,4-dimethylbenzenesulfonamide core provides two distinct methyl positions for potential late-stage C–H functionalization or metabolic blocking strategies, whereas the thiophene analog (CAS 1396857-13-8) offers only a single methyl modification site [1][2]. Additionally, the benzenesulfonamide core is expected to exhibit superior metabolic stability compared to thiophene-containing analogs, reducing the risk of oxidative ring-opening during in vitro or in vivo studies [4]. This makes the target compound a preferred core scaffold for generating sulfonamide-focused compound libraries intended for prolonged biological evaluation.

Biochemical Assay Development Requiring a Defined Hydrogen-Bonding Pharmacophore with Moderate Polarity

With an estimated TPSA of ~89 Ų and 5 hydrogen bond acceptors, the target compound occupies a polarity window that balances membrane permeability with aqueous solubility [1]. For researchers developing biochemical assays where both target engagement (requiring membrane passage in cell-based formats) and compound handling (requiring DMSO/aqueous solubility) are critical, the target compound's intermediate polarity profile offers a more versatile starting point compared to the higher-TPSA 4-ethoxy analog (TPSA 97.2 Ų) or the lower-polarity thiophene analog [2][3]. This compound is therefore suited for assay development contexts where the chemotype must perform adequately in both biochemical and cellular assay formats without extensive formulation optimization.

Quote Request

Request a Quote for N-(2-(furan-3-yl)-2-hydroxyethyl)-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.